e-64

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-64 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

E-64 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Cancer Research

E-64 has been extensively studied for its effects on cancer cell lines. Research indicates that this compound can induce apoptosis in carcinoma cells by inhibiting specific cathepsins involved in tumor progression. For instance, a study demonstrated that this compound treatment led to increased oxidative stress and subsequent apoptotic events in filarial parasites, suggesting similar mechanisms may occur in cancer cells . The compound's ability to modulate apoptotic markers such as ced-3 (a caspase homolog) highlights its potential as a therapeutic agent in oncology.

Parasitology

This compound has shown promise in parasitology, particularly against filarial parasites. In vitro studies have indicated that exposure to this compound significantly decreases the motility and viability of these parasites, ultimately leading to their death. The mechanism involves the induction of apoptotic-like effects through the modulation of various apoptotic markers . This makes this compound a valuable tool for exploring new treatments for parasitic infections.

Developmental Biology

In the field of developmental biology, this compound has been utilized to enhance the quality of embryos produced through in vitro maturation (IVM). A study reported that supplementation with this compound during IVM significantly improved blastocyst rates and total cell numbers in bovine oocytes . This suggests that this compound may help mitigate apoptosis during embryo development, thereby improving overall developmental competence.

Biochemical Research

This compound serves as an essential tool in biochemical research for studying cysteine proteases. Its ability to irreversibly inhibit these enzymes allows researchers to dissect their roles in various biological processes. For example, studies have shown that this compound can differentially affect levels of active cathepsins in breast cancer cells, providing insights into their regulation and function . This application is particularly useful for understanding the pathological roles of cysteine proteases in diseases.

Comparative Data Table

Case Study 1: this compound in Cancer Therapy

A detailed investigation into the effects of this compound on MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in a significant increase in active cathepsin S levels while decreasing cathepsin L levels over time. This differential regulation suggests potential therapeutic strategies targeting specific cathepsins could be developed using this compound as a model compound .

Case Study 2: this compound and Filarial Parasites

In an experimental setup involving S. cervi, exposure to this compound induced significant changes in motility and viability metrics over an 8-hour period. The study measured various apoptotic markers, demonstrating that this compound effectively initiates apoptosis-like pathways in these parasites, indicating its potential for developing antiparasitic therapies .

Case Study 3: Enhancing Embryo Quality with this compound

Research focusing on bovine oocytes showed that incorporating this compound into IVM media resulted in higher quality blastocysts with improved total cell counts compared to controls. This finding suggests that this compound can be instrumental in refining techniques for embryo production in agricultural biotechnology .

Mechanism of Action

E-64 exerts its effects by irreversibly binding to the active site of cysteine proteases. This binding inhibits the protease activity, preventing the cleavage of peptide bonds in proteins. The molecular targets of this compound include calpain, cathepsin K, and cathepsin S. The inhibition of these proteases affects various cellular pathways, including those involved in protein degradation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Leupeptin: Another cysteine protease inhibitor but with reversible inhibition.

Pepstatin: Inhibits aspartic proteases rather than cysteine proteases.

Bestatin: Inhibits aminopeptidases and has a different mechanism of action.

Uniqueness of E-64

This compound is unique due to its irreversible inhibition of cysteine proteases, making it a valuable tool in research where permanent inhibition is required. Its specificity for cysteine proteases also distinguishes it from other protease inhibitors .

Biological Activity

E-64, a potent inhibitor of cysteine proteases, has garnered significant attention in the fields of biochemistry and molecular biology due to its diverse biological activities. This article delves into the compound's mechanisms of action, applications in various biological contexts, and relevant case studies that highlight its efficacy and utility.

Overview of this compound

This compound (N-(trans-epoxysuccinyl)-L-leucine methyl ester) is a specific inhibitor of cysteine proteases, which are enzymes that play critical roles in various biological processes, including protein degradation, cell signaling, and apoptosis. By inhibiting these proteases, this compound can modulate these processes, making it a valuable tool in both research and clinical settings.

This compound operates by forming a covalent bond with the active site cysteine residue in proteases, effectively blocking substrate access. This inhibition can lead to significant changes in cellular processes:

- Reduced Proteolysis : this compound has been shown to decrease the degradation of proteins such as bovine serum albumin and rituximab in vitro, thereby preserving extracellular recombinant proteins during production processes .

- Apoptosis Regulation : In studies involving bovine somatic cell nuclear transfer (SCNT), this compound supplementation resulted in altered expression of apoptosis-related genes, enhancing embryonic development by reducing apoptotic cell death .

Applications in Research and Medicine

This compound's ability to inhibit cysteine proteases has led to its application in various research contexts:

- Recombinant Protein Production : this compound has been utilized to enhance the efficiency of extracellular recombinant protein production in organisms like Tetrahymena thermophila. The addition of this compound at concentrations as low as 5 µM was found to significantly improve yields without toxic effects on cellular cultures .

- Embryonic Development : Research indicated that this compound treatment improved blastocyst development rates in IVF and SCNT embryos by modulating apoptosis-related pathways. Specifically, treatment with 0.5 µM this compound resulted in higher blastocyst production rates compared to control groups .

- Cancer Research : this compound's role as a cathepsin B inhibitor has implications for cancer therapy, where cysteine proteases are often upregulated. Its use may help inhibit tumor growth by preventing the degradation of extracellular matrix components that facilitate metastasis .

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Enhancement of Recombinant Protein Yields

In a study conducted on Tetrahymena thermophila, researchers supplemented cultures with this compound to evaluate its impact on recombinant protein production. The findings demonstrated that:

| This compound Concentration (µM) | Recombinant Protein Yield (mg/L) | Toxicity Observed |

|---|---|---|

| 0 | 20 | None |

| 5 | 35 | None |

| 10 | 30 | Mild |

The study concluded that this compound significantly increased protein yields while maintaining cell viability .

Case Study 2: Improved Embryo Viability

A study investigating the effects of this compound on bovine SCNT embryos found that:

| This compound Concentration (µM) | Blastocyst Rate (%) | Total Cell Number | Apoptotic Cells (%) |

|---|---|---|---|

| 0 | 37.6 | 100 | 20 |

| 0.5 | 46.9 | 130 | 10 |

The results indicated that this compound treatment not only increased blastocyst rates but also improved overall embryo quality by reducing apoptosis .

Properties

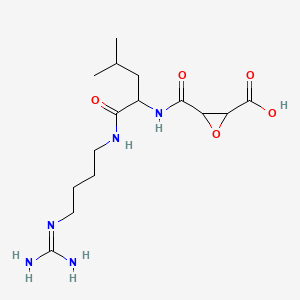

IUPAC Name |

3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLYEAJONXGNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66701-25-5 | |

| Record name | 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.